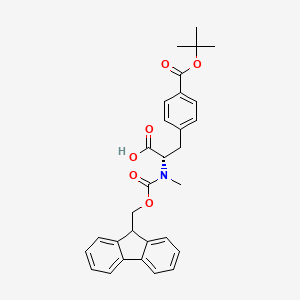![molecular formula C9H9N3O B13652934 1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B13652934.png)
1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanone is a compound belonging to the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzimidazoles are heterocyclic aromatic organic compounds that contain a fusion of benzene and imidazole rings. The presence of an amino group at the 6th position and an ethanone group at the 4th position of the benzimidazole ring makes this compound unique and potentially useful in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanone typically involves the condensation of o-phenylenediamine with an appropriate carbonyl compound under acidic or basic conditions.
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the benzene ring can be substituted with halogens, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated benzimidazole derivatives.
Scientific Research Applications
1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the benzimidazole ring can interact with hydrophobic pockets, leading to inhibition or modulation of enzyme activity. The ethanone group can also participate in covalent bonding with nucleophilic residues in proteins .
Comparison with Similar Compounds
1H-Benzimidazole: The parent compound without the amino and ethanone groups.
2-Amino-1H-benzimidazole: Similar structure with the amino group at the 2nd position.
4-(1H-Benzimidazol-2-yl)aniline: Contains an aniline group instead of an ethanone group.
Uniqueness: 1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanone is unique due to the specific positioning of the amino and ethanone groups, which can influence its chemical reactivity and biological activity. This compound’s structure allows for specific interactions with molecular targets, making it a valuable candidate for drug development and other scientific research applications .
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1-(6-amino-1H-benzimidazol-4-yl)ethanone |
InChI |
InChI=1S/C9H9N3O/c1-5(13)7-2-6(10)3-8-9(7)12-4-11-8/h2-4H,10H2,1H3,(H,11,12) |
InChI Key |
ORIYYNMWAZGBLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=CC(=C1)N)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate hydrochloride](/img/structure/B13652881.png)

![2-Bromo-4-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13652901.png)

![4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride](/img/structure/B13652917.png)




